4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide
Description
This compound belongs to the benzamide-sulfonamide class, characterized by a tert-butyl-substituted benzamide core linked to a phenylsulfonamide group bearing a 2,6-dimethylpyrimidinyl amine. The 2,6-dimethylpyrimidinyl sulfonamide group may contribute to target binding, as seen in related sulfonamide pharmacophores .
Properties
IUPAC Name |
4-tert-butyl-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-14-21(25-16(2)24-15)27-31(29,30)20-12-10-19(11-13-20)26-22(28)17-6-8-18(9-7-17)23(3,4)5/h6-14H,1-5H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJURAENRCFRABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylbenzoyl chloride: The 4-tert-butylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of 4-tert-butylbenzamide: The 4-tert-butylbenzoyl chloride is reacted with ammonia to form 4-tert-butylbenzamide.
Introduction of the sulfamoyl group: The 4-tert-butylbenzamide is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting the synthesis of essential biomolecules .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Impact on Properties
Lipophilicity and Solubility
- The tert-butyl group in the target compound increases hydrophobicity compared to the 3-methoxy () and 4-azepanesulfonyl () analogs. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Pyrimidine Modifications
Biological Activity
The compound 4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 364.48 g/mol
The structure features a sulfonamide group linked to a pyrimidine moiety, which is crucial for its biological activity. The presence of the bulky tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in disease processes:
- Inhibition of β-Catenin : Recent studies have indicated that derivatives similar to this compound can inhibit β-catenin-mediated transcription, a pathway implicated in various cancers. For instance, compounds with similar structures have shown IC50 values as low as 0.12 μM against cancer cell lines such as SW480 and HCT116 .
- Antitumor Activity : The compound has demonstrated promising antitumor effects in xenograft models. In these studies, it significantly reduced tumor growth and the expression of proliferation markers like Ki67 .
Biological Activity Data Table
Case Study 1: Anticancer Efficacy
In a study conducted on HCT116 xenograft models in BALB/C nu/nu mice, the compound was shown to effectively inhibit tumor growth. The treatment resulted in a marked decrease in the expression of Ki67, indicating reduced cell proliferation. This suggests that the compound could serve as a lead candidate for colorectal cancer therapy .
Case Study 2: Inhibition of Wnt Pathway
Another investigation focused on the compound's ability to disrupt the Wnt signaling pathway by inhibiting β-catenin. This pathway is crucial for maintaining cancer cell proliferation and survival. The compound exhibited significant inhibition of Wnt-dependent transcriptional activity in vitro, reinforcing its potential as an anticancer agent .
Research Findings
Research indicates that compounds structurally related to This compound are being explored for their roles in treating various cancers due to their ability to modulate critical signaling pathways. The ongoing investigations aim to optimize the pharmacological properties while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
